molecular formula C21H15NO4 B2850081 N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923107-04-4

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide

Cat. No.: B2850081
CAS No.: 923107-04-4
M. Wt: 345.354
InChI Key: PTYDQPBXNMSHQA-UHFFFAOYSA-N
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Description

Chemical Identifier Summary N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is an organic compound with the molecular formula C 21 H 15 NO 4 and a molecular weight of 345.35 g/mol . It is identified by CAS Number 923107-04-4 . Structural Features and Research Relevance This molecule is built around a 4H-chromen-4-one (chromone) core, a privileged scaffold in medicinal chemistry known for its broad spectrum of pharmacological activities. The structure incorporates a furan-2-carboxamide group linked to the chromone ring, a feature of interest in the design of novel bioactive compounds. Scientific literature on analogous structures indicates that compounds containing both chromone and furan pharmacophores are investigated for their potential biological activities . For instance, some furan-substituted chromone derivatives have been explored for their potential as antifungal agents, while other furoyl-substituted molecules have demonstrated significant cytotoxic activity against human tumor cell lines in research settings, inducing cell cycle arrest and apoptosis . Application Note This product is intended for research purposes as a chemical reference standard or a building block for the synthesis of more complex molecules. Researchers may utilize this compound in various in vitro studies to investigate structure-activity relationships, particularly within the chromone and furan chemical families. Important Notice This product is sold for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-13-4-2-5-14(10-13)20-12-17(23)16-11-15(7-8-18(16)26-20)22-21(24)19-6-3-9-25-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYDQPBXNMSHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4H-chromen-4-one with m-tolylamine under acidic conditions to form an intermediate, which is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Pharmacological Potential

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has garnered attention for its possible pharmacological properties, which may include:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Research into related chromenone derivatives indicates potential efficacy against various bacterial strains, suggesting that this compound could serve as a lead for developing new antimicrobial agents.

Biochemical Mechanisms

The specific mechanisms of action for this compound are still under investigation. However, it is believed that this compound interacts with molecular targets involved in critical biochemical pathways. Studies have indicated that compounds within this class can modulate enzyme activity and receptor interactions, influencing disease mechanisms.

Material Science Applications

Beyond medicinal chemistry, this compound may have applications in material science due to its unique structural properties. Its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials is an area of ongoing research.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds in the chromenone family:

Compound NameStructureNotable Features
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamideStructureExplored for anti-inflammatory properties
N-[3-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamideStructureInvestigated for fluorescence applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-y]furan -2-carboxamideStructureStudied for potential neuroprotective effects

These comparisons highlight the diversity within the chromenone derivatives and underscore the importance of structural elements in determining biological activity.

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds demonstrated significant anticancer activity against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that this compound could exhibit similar effects.

Case Study 2: Anti-inflammatory Properties

Research has shown that related compounds can inhibit pro-inflammatory cytokines in vitro. This suggests that N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-y]furan -2-carboxamide may also possess anti-inflammatory properties worth exploring further.

Case Study 3: Antimicrobial Efficacy

In vitro studies have indicated that certain chromenone derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. This opens avenues for further investigation into N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-y]furan -2-carboxamide's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural Analogues with Methoxyphenyl Substitutions

Key Compounds : (E)-N-(2-(3-/4-Methoxyphenyl)phenyl)furan-2-carboxamide derivatives .

  • Molecular Formulas: C20H18NO3 (MW 320.13) and C21H20NO4 (MW 350.14).
  • Structural Differences :
    • Substituents : Methoxy (-OCH3) groups at the phenyl ring vs. methyl (-CH3) in the target compound.
    • Electronic Effects : Methoxy groups are electron-donating, enhancing resonance stabilization, whereas methyl groups are weakly electron-donating via hyperconjugation.
  • Physicochemical Properties :
    • 1H NMR : NH proton signals at δ 8.9–9.2 ppm (similar to the target compound’s carboxamide NH).
    • HRMS : Confirmed molecular weights with <0.5 ppm deviation.
  • Implications : Methoxy derivatives may exhibit higher polarity and altered binding affinities compared to the methyl-substituted target compound.

Thiazolidinone-Containing Derivatives

Key Compound : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide .

  • Molecular Formula: C18H14N2O5S·C3H7NO (MW 443.48).
  • Structural Differences: Core Modification: Incorporation of a thiazolidinone ring (S-containing heterocycle) instead of the phenyl group in the target compound. Hydrogen Bonding: Additional N–H···O and C–H···O interactions due to the thiazolidinone’s carbonyl and NH groups.
  • Crystallographic Data :
    • Crystal System : Triclinic (P1) with a = 8.4141 Å, b = 11.5676 Å, c = 11.8382 Å .
    • Interactions : Strong π-π stacking (Cg···Cg = 3.838 Å) and solvent (DMF)-mediated hydrogen bonds .
  • Pharmacological Relevance: Thiazolidinone-chromone hybrids are explored as antifungal leads, suggesting the target compound’s activity could diverge due to structural dissimilarities .

Quinoline-Based Furan-2-carboxamides

Key Compounds: Quinoline derivatives with furan-2-carboxamide substituents (e.g., N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide) .

  • Structural Differences: Core Structure: Quinoline instead of chromen-4-one. Substituents: Cyano (-CN), piperidine, and tetrahydrofuran-oxy groups enhance complexity and polarity.
  • Implications : Larger molecular weights (~500–600 g/mol) and diverse substituents likely improve target selectivity but reduce bioavailability compared to the simpler chromen-based target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
Target Compound C21H17NO4 ~347.37* 3-Methylphenyl, furan-2-carboxamide Inferred antifungal potential -
Methoxyphenyl Analogues C20H18NO3 / C21H20NO4 320.13 / 350.14 3-/4-Methoxyphenyl Spectroscopic data available
Thiazolidinone-Chromone Hybrid C18H14N2O5S·C3H7NO 443.48 Thiazolidinone, DMF solvate Antifungal leads
Quinoline Derivatives C27H25N7O4S ~543.60* Quinoline, cyano, piperidine Patent-based design

*Calculated based on molecular formula.

Table 2: Hydrogen Bonding and Crystallographic Features

Compound Type Hydrogen Bonding Interactions π-π Stacking (Å) Crystal System References
Target Compound Likely N–H···O (carboxamide) Not reported Not reported -
Thiazolidinone-Chromone Hybrid N–H···O (2.82 Å), C–H···O (3.21 Å) 3.838 Triclinic (P1)
Methoxyphenyl Analogues N–H (δ 8.9–9.2 ppm in 1H NMR) Not studied Not reported

Discussion of Pharmacological Implications

  • Thiazolidinone vs. Chromen: The thiazolidinone derivative’s sulfur atom and additional hydrogen-bonding sites may confer broader antifungal activity, whereas the target compound’s simpler structure could favor metabolic stability .
  • Quinoline Derivatives: Higher molecular complexity in quinoline-based compounds may target specific enzymes (e.g., kinases) but pose synthetic challenges .

Biological Activity

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H15_{15}N O3_3
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 923131-72-0

This structure includes a chromenone moiety, which is known for its biological significance, particularly in medicinal applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases and cyclooxygenases. For instance, studies demonstrate that derivatives of similar structures exhibit significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50_{50} values indicating moderate potency .
  • Antioxidant Activity : The presence of the chromenone structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases .
  • Cytotoxic Effects : Research indicates that certain derivatives have cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism may involve apoptosis induction through modulation of signaling pathways related to cell survival and proliferation .

In Vitro Studies

A variety of in vitro studies have assessed the biological activity of compounds related to this compound:

CompoundTarget EnzymeIC50_{50} (µM)Effect
3bAChE10.4Moderate Inhibition
3eBChE9.9Moderate Inhibition
3cCOX-218.1Moderate Inhibition
3dLOX-1524.3Moderate Inhibition

These compounds demonstrate dual inhibitory effects on cholinesterases and notable activity against cyclooxygenases, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxicity of various furochromene derivatives against MCF-7 cells, revealing that compounds with specific substitutions showed enhanced activity compared to others. The results highlighted the importance of structural modifications in enhancing biological efficacy .
  • Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding interactions between this compound and target proteins. These studies suggested that hydrogen bonding and hydrophobic interactions play crucial roles in the binding affinity of the compound to its targets, which correlates with observed biological activities .

Q & A

Q. What are the optimal synthetic routes for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide?

The synthesis typically involves:

  • Chromenone core formation : Condensation of substituted phenylacetic acid derivatives with resorcinol or salicylaldehyde under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Functionalization : Introducing the furan-2-carboxamide group via nucleophilic acyl substitution, using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from DMF/ethanol mixtures to achieve >95% purity .

Q. How is the compound’s identity and purity validated in early-stage research?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 6.5–8.5 ppm for chromenone and furan moieties) .
  • HPLC (C18 column, methanol/water mobile phase) to assess purity (>95% area under the curve) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.12) .

Q. What solvent systems are recommended for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF for stock solutions due to the compound’s low aqueous solubility.
  • Stability : Monitor degradation under varying pH (e.g., phosphate buffers, pH 3–9) via UV-Vis spectroscopy (λmax ≈ 270–310 nm for chromenone absorption) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Data collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 292 K .
  • Refinement : SHELX software for structure solution, with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding (e.g., N–H⋯O, C–H⋯O) and π-π stacking interactions (3.8–4.0 Å) stabilize the crystal lattice .
  • Validation : Compare experimental bond lengths/angles (e.g., C–O = 1.22 Å, C–N = 1.38 Å) with DFT-optimized geometries .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) :
  • Use the B3LYP/6-31G(d,p) basis set to calculate HOMO-LUMO gaps (≈4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic site identification .
  • Simulate IR spectra to correlate with experimental data (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .
    • Molecular docking : Target enzymes like cyclooxygenase-2 (PDB ID: 5KIR) to predict binding affinities (ΔG ≈ -8.5 kcal/mol) .

Q. How can contradictory biological activity data be resolved across studies?

  • Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., replace 3-methylphenyl with fluorophenyl) and assay against control compounds .
  • Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity, IC₅₀ values) across multiple cell lines to minimize variability .
  • Meta-analysis : Compare crystallographic data (e.g., torsional angles of the furan-carboxamide group) with activity trends to identify conformational determinants .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupTriclinic, P1
Unit cell dimensionsa = 8.414 Å, b = 11.568 Å
Z2
R factor0.049
π-π stacking distance3.837 Å

Q. Table 2: Synthetic Yield Optimization

StepConditionsYield (%)
Chromenone formationH₂SO₄, 80°C, 6 hr65–70
Furan-2-carboxamideEt₃N, THF, 0°C → RT, 12 hr85–90

Critical Considerations

  • Contradictions in biological data : Variations in assay protocols (e.g., cell line selection, incubation time) may explain discrepancies. Standardize using OECD guidelines .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) can identify polymorphic forms affecting bioavailability .

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